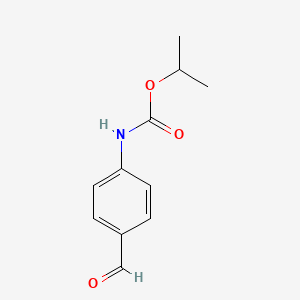
Propan-2-yl (4-formylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-formylphenyl)carbamate is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a carbamate group attached to a 4-formylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Another method involves the use of carbamoylation reactions, where a carbamoyl chloride intermediate is formed in situ and subsequently reacted with substituted phenols. This one-pot procedure is versatile and efficient, offering an economical route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: 4-carboxyphenyl carbamate
Reduction: 4-(hydroxymethyl)phenyl carbamate
Substitution: Substituted carbamates with different alkyl or aryl groups
Applications De Recherche Scientifique
Propan-2-yl (4-formylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of propan-2-yl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, affecting their function and stability. detailed studies on the exact molecular pathways and targets are still ongoing.
Comparaison Avec Des Composés Similaires
Propan-2-yl (4-formylphenyl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.
4-formylphenyl-N-phenylcarbamate: Contains a phenyl group instead of an isopropyl group, leading to variations in chemical behavior and biological activity.
Propriétés
Numéro CAS |
20131-88-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
propan-2-yl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)15-11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |
Clé InChI |
VINSZPYDAITOBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















